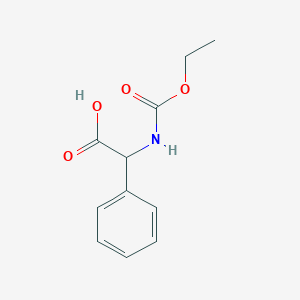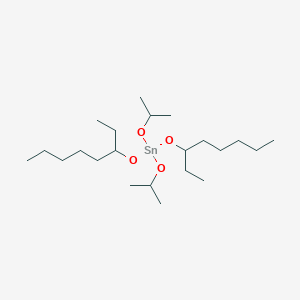
L-Cysteine, S-(2,5-dihydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(S-Cysteinyl)hydroquinone is a compound derived from the conjugation of hydroquinone and cysteine Hydroquinone is a well-known compound used in various applications, including skin lightening and as an intermediate in the synthesis of other chemicals Cysteine is an amino acid containing a thiol group, which allows it to form conjugates with other compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(S-Cysteinyl)hydroquinone typically involves the reaction of hydroquinone with cysteine. One common method is the Michael addition reaction, where cysteine reacts with hydroquinone in the presence of a base. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the conjugate.
Industrial Production Methods: Industrial production of 2-(S-Cysteinyl)hydroquinone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(S-Cysteinyl)hydroquinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound back to its hydroquinone form.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, which can replace the cysteinyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction will regenerate hydroquinone.
Applications De Recherche Scientifique
2-(S-Cysteinyl)hydroquinone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a model compound to study redox reactions.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular redox balance.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in skin lightening formulations and as a treatment for hyperpigmentation disorders.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(S-Cysteinyl)hydroquinone involves its ability to undergo redox reactions. The thiol group of cysteine can interact with various molecular targets, including enzymes and proteins, modulating their activity. The compound can also scavenge reactive oxygen species, thereby exerting antioxidant effects. In the context of skin lightening, it inhibits the enzyme tyrosinase, which is involved in melanin synthesis, leading to reduced pigmentation.
Comparaison Avec Des Composés Similaires
2-(S-Glutathionyl)hydroquinone: Another thiol conjugate of hydroquinone, which has similar antioxidant properties.
2-(S-Cysteinyl)dopa: A related compound involved in melanin synthesis, with applications in studying pigmentation disorders.
Uniqueness: 2-(S-Cysteinyl)hydroquinone is unique due to its specific combination of hydroquinone and cysteine, which imparts distinct chemical and biological properties. Its ability to undergo redox reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
39484-07-6 |
|---|---|
Formule moléculaire |
C9H11NO4S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO4S/c10-6(9(13)14)4-15-8-3-5(11)1-2-7(8)12/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1 |
Clé InChI |
PPIPYRLQCKPBQF-LURJTMIESA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)SC[C@@H](C(=O)O)N)O |
SMILES canonique |
C1=CC(=C(C=C1O)SCC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)

![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)



![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)
![(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13821170.png)
![2-Methylphenanthro[2,1-d]thiazole](/img/structure/B13821177.png)

